methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate
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Overview
Description
Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate is a complex organic compound featuring an imidazo[2,1-b][1,3]thiazole core
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cancer cells .
Mode of Action
It has been suggested that similar compounds may induce apoptosis in cancer cells . This is often achieved through the activation of caspases, a family of proteins involved in programmed cell death .
Biochemical Pathways
These include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . This is a desirable outcome in the treatment of cancer, as it can lead to the reduction of tumor size and potentially halt the progression of the disease.
Biochemical Analysis
Cellular Effects
They have been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown potential inhibitory effects on certain enzymes, suggesting possible binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the condensation of a thioamide with an α-haloketone, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring.
Attachment of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Propanamido Linker: This involves the reaction of the imidazo[2,1-b][1,3]thiazole derivative with a suitable propanoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imidazo ring, potentially leading to dihydroimidazo derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazo derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has shown potential as an antiproliferative agent, particularly in the treatment of certain cancers. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways .
Medicine
In medicine, it is being investigated for its potential use in developing new drugs. Its ability to interact with various biological targets makes it a promising candidate for therapeutic applications.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}butanamido)benzoate
- Ethyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate
Uniqueness
Compared to similar compounds, methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate exhibits unique properties due to the specific positioning of the methyl ester group. This affects its solubility, reactivity, and biological activity, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-28-21(27)16-7-9-17(10-8-16)23-20(26)12-11-18-14-29-22-24-19(13-25(18)22)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCXNBKDHCECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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